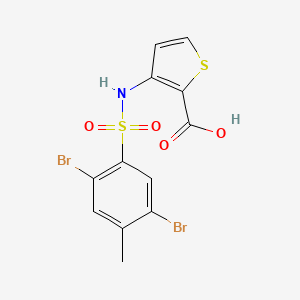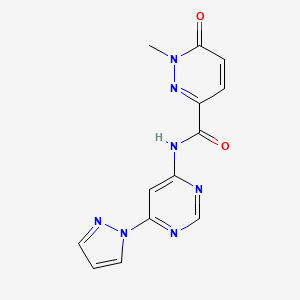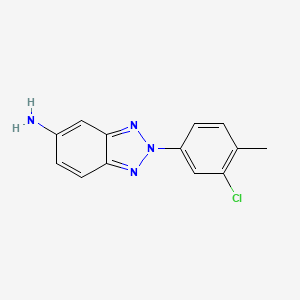
3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1505272-97-8 . It has a molecular weight of 455.15 . The IUPAC name for this compound is 3-((2,5-dibromo-4-methylphenyl)sulfonamido)thiophene-2-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a carboxylic acid group and a sulfonamide group attached to a 2,5-dibromo-4-methylbenzene ring .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
The synthesis of various derivatives and related compounds has been explored for their potential applications in materials science and organic chemistry. For instance, the preparation of N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes and their conversion into 4,5-dihydrothieno [3,2-c]quinoline-2-carbaldehydes demonstrates the versatility of thiophene derivatives in synthesizing complex organic molecules. These compounds exhibit moderate to high fluorescence quantum yields, suggesting their potential use as invisible ink dyes and in optical applications (Bogza et al., 2018).
Metal-Organic Frameworks (MOFs)
The functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands featuring methyl-substituted thieno[2,3-b]thiophene groups has been studied for their sensing activities and magnetic properties. These MOFs demonstrate interesting gas adsorption properties, sensing capabilities towards nitrobenzene, acetone, and Cu(2+) ions, and significant magnetocaloric effects, highlighting their potential in gas storage, sensing, and magnetic applications (Wang et al., 2016).
Coordination Polymers
Research on cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and bis(imidazole) ligands has provided insights into the structural diversity and photoluminescence properties of these complexes. Such studies are crucial for understanding the factors influencing the assembly of coordination polymers and their potential applications in materials science and luminescence (Xue et al., 2015).
Chemical Reactions and Functionalization
Investigations into the reactivity of thiophene derivatives, such as the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids accompanied by C-H bond cleavage and decarboxylation, reveal the potential of these compounds in synthetic organic chemistry. Such reactions enable the efficient synthesis of tetraarylated products, expanding the toolbox for constructing complex organic molecules (Nakano et al., 2008).
Eigenschaften
IUPAC Name |
3-[(2,5-dibromo-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO4S2/c1-6-4-8(14)10(5-7(6)13)21(18,19)15-9-2-3-20-11(9)12(16)17/h2-5,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJCXQXYSVBCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732382.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)



![Bicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B2732391.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732393.png)
![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)
![1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2732395.png)
